molecular formula C16H18ClFN4O B2889585 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one CAS No. 1795421-63-4

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one

Cat. No.: B2889585
CAS No.: 1795421-63-4
M. Wt: 336.8
InChI Key: FEYUODBSSJKDIJ-UHFFFAOYSA-N
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Description

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one is a synthetic organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one typically involves a multi-step process:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Piperidine Ring Introduction: The piperidine ring is introduced through nucleophilic substitution reactions.

    Substituted Phenyl Group Addition: The final step involves coupling the triazole-piperidine intermediate with a 4-chloro-3-fluorophenyl group using a suitable coupling reagent.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This includes the use of high-throughput screening for reaction conditions, catalysts, and solvents that maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can yield amines or alcohols.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substitution Reagents: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce primary or secondary amines.

Scientific Research Applications

1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one has several applications in scientific research:

    Medicinal Chemistry: It is explored for its potential as a pharmacophore in drug design, particularly for targeting neurological disorders.

    Chemical Biology: The compound is used as a probe to study biological pathways and interactions.

    Materials Science: It is investigated for its properties in the development of new materials with specific electronic or photonic characteristics.

    Industrial Applications: The compound may be used in the synthesis of advanced polymers or as an intermediate in the production of agrochemicals.

Mechanism of Action

The mechanism of action of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or ion channels, depending on the context of its application. The compound can modulate biological pathways by binding to these targets, thereby influencing cellular processes.

Comparison with Similar Compounds

Similar Compounds

  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-phenylpropan-1-one
  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chlorophenyl)propan-1-one
  • 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-fluorophenyl)propan-1-one

Uniqueness

The uniqueness of 1-(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)-3-(4-chloro-3-fluorophenyl)propan-1-one lies in its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of both chloro and fluoro substituents on the phenyl ring can enhance its binding affinity and selectivity for certain biological targets, making it a valuable compound for research and development.

Properties

IUPAC Name

3-(4-chloro-3-fluorophenyl)-1-[4-(triazol-1-yl)piperidin-1-yl]propan-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18ClFN4O/c17-14-3-1-12(11-15(14)18)2-4-16(23)21-8-5-13(6-9-21)22-10-7-19-20-22/h1,3,7,10-11,13H,2,4-6,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FEYUODBSSJKDIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)CCC3=CC(=C(C=C3)Cl)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18ClFN4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.79 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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